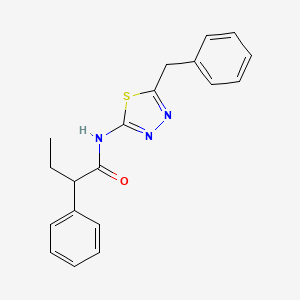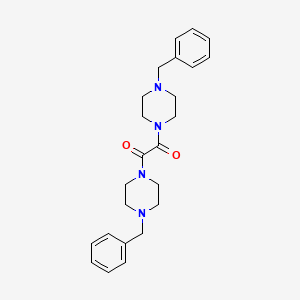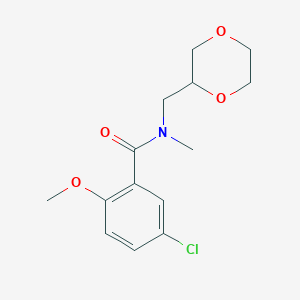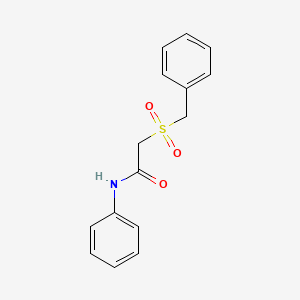
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiadiazole ring and a phenylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Phenylbutanamide Moiety: The phenylbutanamide moiety can be synthesized by reacting phenylbutanoic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the phenylbutanamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the benzyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology and Medicine:
Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and phenylbutanamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
Uniqueness: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C19H19N3OS/c1-2-16(15-11-7-4-8-12-15)18(23)20-19-22-21-17(24-19)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,20,22,23) |
InChI Key |
UBXDHLLNNQNDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11175764.png)

![4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11175794.png)
![3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175800.png)
methanone](/img/structure/B11175805.png)
![(2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11175809.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11175817.png)


![2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11175839.png)
![2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11175842.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11175845.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11175855.png)

